molecular formula C10H5BrCl3NO B7953863 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone

Cat. No.: B7953863
M. Wt: 341.4 g/mol
InChI Key: PNMFANFTKZAXNQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a trichloroethanone group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromoindole and trichloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

    Synthetic Route: The 5-bromoindole is reacted with trichloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The trichloroethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).

Major products formed from these reactions include substituted indoles, reduced alcohols, and oxidized indole derivatives.

Scientific Research Applications

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The bromine atom and trichloroethanone group contribute to the compound’s reactivity and binding affinity to biological targets. The indole ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone can be compared with other similar compounds, such as:

    5-Bromoindole: Lacks the trichloroethanone group, making it less reactive in certain chemical reactions.

    1-(5-Bromo-1H-indol-2-yl)ethanone: Contains an ethanone group instead of a trichloroethanone group, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-methylindole: Substituted with a methyl group instead of a trichloroethanone group, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its combination of the bromine atom and trichloroethanone group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl3NO/c11-6-1-2-7-5(3-6)4-8(15-7)9(16)10(12,13)14/h1-4,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMFANFTKZAXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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